Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethoxy group attached to an indole core, which is a common structural motif in many biologically active molecules. The presence of the difluoromethoxy group can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate typically involves the introduction of the difluoromethoxy group onto the indole core. One common method is the use of difluoromethylation reagents, which can transfer the difluoromethoxy group to the desired position on the indole ring. This process often involves the use of metal-based catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while substitution reactions can produce a wide range of functionalized indole compounds .
Scientific Research Applications
Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted indoles and related heterocycles. Examples include:
- Methyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
- Methyl 6-(methoxy)-1H-indole-2-carboxylate
Uniqueness
Methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 6-(difluoromethoxy)-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-16-10(15)9-4-6-2-3-7(17-11(12)13)5-8(6)14-9/h2-5,11,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLJVULMOJOHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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